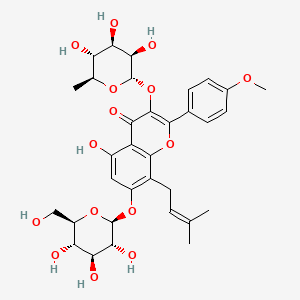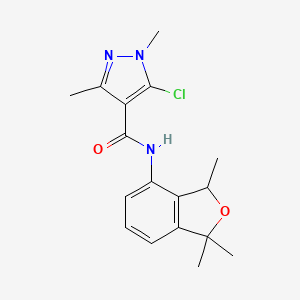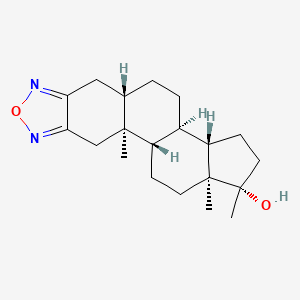
ラムダシハロトリン
概要
説明
Lambda-Cyhalothrin is a synthetic pyrethroid insecticide that is similar to naturally occurring pyrethrin insecticide compounds found in chrysanthemum flowers . It is used to control a number of insect pests that threaten food crops and public health . It has a low aqueous solubility, is relatively volatile, is non-mobile and, based on chemical properties, there is a low risk of it leaching to groundwater .
Synthesis Analysis
Lambda-Cyhalothrin is synthesized using a solvent evaporation method . It consists of 4 stereoisomers (RS, SR, RR, SS) in a 1:1:1:1 ratio. Lambda-Cyhalothrin is a 1:1 mixture of 2 of the 4 cyhalothrin components (RS and SR) .
Molecular Structure Analysis
Lambda-Cyhalothrin consists of the more active pair of enantiomers of cyhalothrin . Its molecular formula is C23H19ClF3NO3 . The constituent isomers of lambda-cyhalothrin (SR and RS) cannot be chromatographically separated .
Chemical Reactions Analysis
Lambda-Cyhalothrin is analyzed using a QuEChERS-based procedure involving enantioselective LC-MS/MS analysis of the two isomers . Studies on various crops showed no preferential degradation/conversion between the 2 enantiomers of lambda-cyhalothrin .
Physical And Chemical Properties Analysis
Lambda-Cyhalothrin has a low aqueous solubility, is relatively volatile, is non-mobile and, based on chemical properties, there is a low risk of it leaching to groundwater . It is highly toxic to mammals and is a known irritant .
科学的研究の応用
農業: 病害虫防除
ラムダシハロトリンは、従来型および温室野菜の生産において、咀嚼性および吸汁性害虫や病原菌を駆除するための殺虫剤および殺ダニ剤として広く使用されています。 これは、カルバメート系と有機リン系に代わるものであり、効果的な害虫管理ソリューションを提供します .
土壌処理
ラムダシハロトリンは、土壌灌注として、表土または鉢植えの培地に施用されます。 それは、太陽光によって迅速に分解され、土壌微生物によって代謝されるため、表土中に長期間残留することはほとんどありません .
ナノテクノロジー: 強化されたデリバリーシステム
最近の進歩により、ポリ(スチレン-co-無水マレイン酸)(PSMA)でカプセル化された親水性ラムダシハロトリンナノスフェアが開発されました。 これらのナノスフェアは、より優れた粒子サイズ均一性と分散性を示し、化合物の送達と有効性を向上させます .
生態毒性学: 世代間影響
A. gossypiiなどの害虫に対する亜致死的なラムダシハロトリン曝露の非直接的な影響に関する研究が行われています。 この知識は、抵抗性管理と殺虫剤の慎重な使用のための戦略を策定するために不可欠です .
農薬の保持と放出
葉面農薬の保持と放出時間を延ばすために、ポリ乳酸(PLA)を担体として使用して、高濃度のラムダシハロトリンを負荷したナノデリバリーシステムが構築されました。 このシステムは、葉面における農薬の効果を長引かせます .
作用機序
Target of Action
Lambda-Cyhalothrin primarily targets the voltage-gated sodium channels (VGSC) and glutamate-gated chloride channels (GluCl) in insects . These channels play a crucial role in the transmission of nerve impulses. Lambda-Cyhalothrin also affects a wide spectrum of insects including aphids, butterfly larvae, beetles, and various Hemiptera insects .
Mode of Action
Lambda-Cyhalothrin disrupts the normal functioning of the nervous system in insects . It binds to the voltage-gated sodium channels, prolonging the opening of these channels. This leads to an influx of sodium ions, causing repetitive nerve firing, paralysis, and eventually death .
Biochemical Pathways
Lambda-Cyhalothrin affects several biochemical pathways. It is primarily detoxified by cytochrome P450 monooxygenases (P450) , glutathione S-transferases (GST) , and carboxylesterases (CarE) . The up-regulation of these detoxification genes is a common metabolic mechanism employed by insects to counteract the effects of insecticides .
Pharmacokinetics
Lambda-Cyhalothrin exhibits properties typical of many pyrethroids. It is lipophilic, allowing it to readily penetrate insect cuticles. Once inside the body, it is distributed throughout the tissues. The compound is metabolized by various enzymes and excreted . .
Result of Action
The primary result of Lambda-Cyhalothrin’s action is the rapid knockdown of insects, leading to their death . It also has repellent properties, deterring pests from treated areas . Improper use can lead to harmful effects in non-target organisms, including humans, where it can cause symptoms like dizziness, headache, nausea, skin tingling, salivation, tremors, and in severe cases, seizures, loss of consciousness, or death .
Action Environment
Lambda-Cyhalothrin binds tightly to soil and sediments, limiting runoff to aquatic habitats and reducing exposure to terrestrial organisms . Its efficacy and stability can be influenced by environmental factors such as temperature, which can influence insect paralysis and the toxicity of Lambda-Cyhalothrin . It is also noted that sunlight breaks it down quickly and it is metabolized by soil microbes .
Safety and Hazards
Lambda-Cyhalothrin is moderately toxic when eaten, inhaled, or exposed to skin, but it is not allergenic . It is highly toxic to many fish and aquatic invertebrate species . Improper use at levels far higher than those used to control fruit flies could cause a person to have dizziness, headache, nausea, skin tingling, salivation, tremors, and other clinical effects .
将来の方向性
生化学分析
Biochemical Properties
Lambda-Cyhalothrin interacts with various enzymes and proteins. It primarily acts on the voltage-gated sodium channels (VGSC) in the nervous system . It modifies the gating kinetics of these channels, leading to prolonged sodium ion influx, depolarization of the neuronal membrane, and subsequent paralysis of the organism .
Cellular Effects
Lambda-Cyhalothrin has been observed to cause significant alterations in cellular processes. In a study conducted on zebrafish, exposure to Lambda-Cyhalothrin led to significant alterations in behavioural patterns, linked to a decrease in brain acetylcholine esterase activity . It also induces oxidative stress through an increase in the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of Lambda-Cyhalothrin involves its interaction with VGSC. It binds to these channels, modifying their gating kinetics and leading to prolonged sodium ion influx . This results in the depolarization of the neuronal membrane and subsequent paralysis of the organism .
Temporal Effects in Laboratory Settings
In laboratory settings, Lambda-Cyhalothrin has been observed to degrade in alkaline water with a half-life of approximately 7 days . Degradation does not occur at neutral and acidic pHs . Its effects on cellular function over time have been studied in zebrafish, where chronic exposure led to significant behavioural and physiological changes .
Dosage Effects in Animal Models
The effects of Lambda-Cyhalothrin vary with different dosages in animal models. In zebrafish, exposure to varying concentrations led to significant alterations in behavioural patterns and physiological functions . At high doses, it can cause decreased body weight gain and food consumption in rats .
Metabolic Pathways
Lambda-Cyhalothrin is metabolized by various enzymes. Studies have shown that cytochrome P450 monooxygenases (P450), glutathione S-transferases (GST), and carboxylesterases (CarE) are involved in its detoxification process .
Transport and Distribution
Lambda-Cyhalothrin is unlikely to remain in the topsoil due to its rapid degradation by sunlight and soil microbes
Subcellular Localization
Given its lipophilic nature and its primary target being the nervous system, it is likely to be localized in the neuronal cells where it interacts with VGSC .
特性
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGBMAQZUVMI-RDDWSQKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO3 | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032559, DTXSID801033434 | |
| Record name | lambda-Cyhalothrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-[1alpha(S*),3alpha(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.3 | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS RN |
91465-08-6, 76703-65-6 | |
| Record name | λ-Cyhalothrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91465-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | lambda-Cyhalothrin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076703656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | lambda-Cyhalothrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091465086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | lambda-Cyhalothrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-[1alpha(S*),3alpha(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .LAMBDA.-CYHALOTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z44TGV333K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .LAMBDA.-CYHALOTHRIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/375WQ7596S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
49.2 °C | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B1674260.png)
![1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol](/img/structure/B1674261.png)

![4-[[(2S)-1-[[(2S)-3-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1674264.png)








